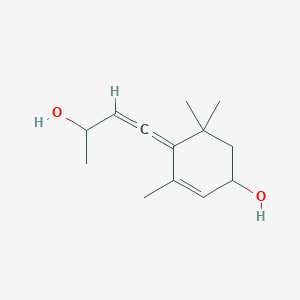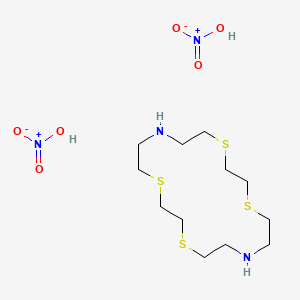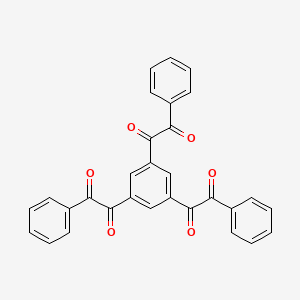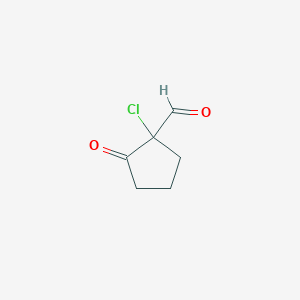![molecular formula C13H16O2S B14274331 4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one CAS No. 169125-85-3](/img/structure/B14274331.png)
4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be constructed using standard organic synthesis techniques such as aldol condensation or Wittig reaction.
Introduction of the Aromatic Sulfinyl Group: The aromatic sulfinyl group can be introduced through sulfoxidation reactions, where a sulfoxide is formed by the oxidation of a sulfide.
Final Assembly: The final step involves coupling the aliphatic and aromatic components under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aliphatic compounds.
Scientific Research Applications
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The aliphatic chain and aromatic ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-pent-1-en-3-one: Similar structure but lacks the sulfinyl group.
4-Methyl-1-pentene: Similar aliphatic chain but lacks the aromatic component.
4-Methyl-1-pentanol: Similar aliphatic chain but contains a hydroxyl group instead of a sulfinyl group.
Properties
CAS No. |
169125-85-3 |
|---|---|
Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
4-methyl-1-[(R)-(4-methylphenyl)sulfinyl]pent-1-en-3-one |
InChI |
InChI=1S/C13H16O2S/c1-10(2)13(14)8-9-16(15)12-6-4-11(3)5-7-12/h4-10H,1-3H3/t16-/m1/s1 |
InChI Key |
NWKGTRUOAUVHHC-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C=CC(=O)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C=CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)


![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)

![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)


![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)


